Nickel;platinum
Description
Properties
CAS No. |
130941-30-9 |
|---|---|
Molecular Formula |
NiPt3 |
Molecular Weight |
643.9 g/mol |
IUPAC Name |
nickel;platinum |
InChI |
InChI=1S/Ni.3Pt |
InChI Key |
PDTCGWUDFTWMAO-UHFFFAOYSA-N |
Canonical SMILES |
[Ni].[Pt].[Pt].[Pt] |
Origin of Product |
United States |
Preparation Methods
Synthesis Protocol and Mechanism
Galvanic displacement leverages the redox potential difference between Nickel (Ni) and Platinum (Pt) to deposit Pt onto Ni templates. In a representative procedure, Ni nanowires are dispersed in deionized water, heated to 90°C, and reacted with potassium tetrachloroplatinate (K₂PtCl₄) via syringe pump infusion at 1 mL/min. The displacement reaction:
$$
\text{Ni} + \text{PtCl}_4^{2-} \rightarrow \text{Pt} + \text{Ni}^{2+} + 4\text{Cl}^-
$$
yields Pt-Ni nanowires with high surface areas (≥50 m²/g). Post-synthesis treatments, including hydrogen annealing (250°C) and oxygen annealing (175°C), optimize Ni-Pt alloying and surface stability.
Post-Synthesis Optimization
Acid leaching in 0.1 M nitric acid selectively removes surface Ni, enhancing Pt-rich surface layers. This step improves oxygen reduction reaction (ORR) mass activity to 0.56 A/mgₚₜ at 0.9 V, a 10× enhancement over Pt nanoparticles. Durability tests show <10% activity loss after 30,000 voltage cycles, attributed to the stabilized Pt-skin structure.
Chemical Reduction Methods for Nanoparticle Synthesis
Ethanol-Based Co-Reduction
A patent by Gu et al. (2018) details a scalable approach using chloroplatinic acid (H₂PtCl₆) and nickel dichloride (NiCl₂) in ethanol, reduced by sodium borohydride (NaBH₄). Ultrasonic dispersion ensures uniform carbon-black support deposition, yielding 3–5 nm particles with 75 m²/g electrochemical surface area (ECSA).
Ethylenediamine-Assisted Synthesis
Becknell et al. (2021) modified this method by introducing ethylenediamine (EDA) to form [Ni(EDA)₂]²⁺ complexes, which suppress Ni oxidation during reduction. Pt deposition via K₂PtCl₆ on Ni/CNT templates produced catalysts with 0.82 V half-wave potential in ORR, surpassing commercial Pt/C (0.78 V).
Organometallic Synthesis of Single-Atom Catalysts
Single-Step Ni-Pt Nanoparticle Formation
Thazhe et al. (2024) demonstrated a novel route using organometallic precursors (Ni(acac)₂ and Pt(acac)₂) in benzyl ether, co-reduced by 1,2-hexadecanediol. The method achieved 10% Pt atomic density on Ni nanoparticles, with 660 mA/mgₚₜ hydrogen evolution reaction (HER) activity, 8× higher than Pt/C. Aberration-corrected TEM confirmed Pt single atoms dispersed on Ni surfaces without segregation.
Colloidal Synthesis of Ni-Pt Nanoalloys
Controlled Size and Composition
Colloidal routes using oleylamine and oleic acid surfactants enable monodisperse NiₓPt₁₋ₓ nanoparticles (5–10 nm). X-ray diffraction (XRD) lattice expansion (3.54–3.92 Å) correlates with Ni content, confirming solid-solution formation. This method is critical for carbon nanotube growth catalysis, where Ni₃Pt alloys suppress carbon dissolution, enhancing nanotube yield.
Electrochemical and Thermal Post-Treatments
Electrochemical Activation
Cyclic voltammetry (0.05–1.2 V vs. RHE) in 0.1 M H₂SO₄ leaches surface Ni, increasing ECSA from 40 to 68 m²/gₚₜ after 1,000 cycles. Fuel cell testing showed 220 mW/cm² peak power density with activated Pt-Ni/CNT cathodes.
Hydrogen and Oxygen Annealing
Annealing in H₂ at 250°C homogenizes Ni-Pt alloys, while O₂ annealing at 175°C stabilizes surface oxides, reducing Ni dissolution by 60% during ORR.
Comparative Analysis of Preparation Methods
Table 1: Synthesis Parameters and Outcomes of Ni-Pt Preparation Methods
Table 2: Electrochemical Performance of Ni-Pt Catalysts
| Method | Mass Activity (A/mgₚₜ) | Durability (Cycles) | Application |
|---|---|---|---|
| Galvanic Displacement | 0.56 | 30,000 | Fuel Cell ORR |
| Chemical Reduction | 0.48 | 10,000 | PEMFC Cathode |
| Organometallic | 0.66 | 20,000 | HER |
Chemical Reactions Analysis
Types of Reactions: Nickel-platinum compounds undergo various chemical reactions, including:
Oxidation: The alloy can be oxidized to form nickel and platinum oxides.
Reduction: Nickel and platinum oxides can be reduced back to the metallic state using hydrogen or other reducing agents.
Hydrogenation: Nickel-platinum alloys are effective catalysts for the hydrogenation of alkenes and alkynes
Common Reagents and Conditions:
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas at high temperatures and pressures.
Hydrogenation: Hydrogen gas in the presence of the alloy as a catalyst, typically at room temperature or slightly elevated temperatures.
Major Products Formed:
Oxidation: Nickel oxide (NiO) and platinum oxide (PtO).
Reduction: Metallic nickel and platinum.
Hydrogenation: Saturated hydrocarbons (alkanes) from alkenes and alkynes.
Scientific Research Applications
Nickel-platinum compounds have a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism by which nickel-platinum compounds exert their effects is primarily through their catalytic activity. The alloy provides active sites for the adsorption and activation of reactant molecules, facilitating various chemical reactions. For example, in hydrogenation reactions, the alloy adsorbs hydrogen gas and the unsaturated substrate, allowing the hydrogen atoms to add to the substrate, forming a saturated product .
Comparison with Similar Compounds
Comparison with Palladium Group Metals
Palladium (Pd), another Group 10 metal, shares similarities with platinum in electronic configuration (d⁸) but differs significantly in reactivity and applications:
| Property | Nickel | Palladium | Platinum |
|---|---|---|---|
| Oxidation States | +2 (most stable) | +2, +4 | +2, +4 |
| Hydrolysis Rate | Moderate | 10⁵× faster than Pt | Slow |
| Anticancer Activity | Limited | Low (rapid hydrolysis) | High (e.g., cisplatin) |
| Catalytic Efficiency | Moderate (Ni-Pt NPs) | Moderate | Exceptional (Pt-Ni NPs) |
Palladium(II) complexes, though structurally analogous to platinum(II), hydrolyze rapidly in biological systems, leading to inactivation before reaching DNA targets. In contrast, platinum(II) drugs like cisplatin bind covalently to DNA, disrupting replication . SHE) compared to platinum (+1.2 V) makes it more reactive but less corrosion-resistant .
Catalytic Properties of Nickel-Platinum Compounds
Nickel-platinum nanoparticles (Ni-Pt NPs) demonstrate superior catalytic performance compared to monometallic analogs:
Ni-Pt NPs exhibit record-high oxidase-like activity (turnover number = 4.7 × 10⁷ s⁻¹), outperforming pure platinum in biosensing applications . In hydrogenation and oxidation reactions, Ni-Pt alloys show catalytic efficiency akin to Pt-Zn systems due to synergistic electronic effects .
Q & A
Q. How can researchers design reproducible experiments to investigate the electrochemical stability of Ni-Pt alloys in acidic environments?
Methodological Answer:
- Experimental Design: Use controlled electrodeposition parameters (e.g., pH, voltage, temperature) to synthesize Ni-Pt alloys. Characterize crystallinity via XRD and surface morphology via SEM/EDS to correlate structural properties with electrochemical performance .
- Data Validation: Replicate experiments across multiple batches to assess variability. Use Tafel analysis and impedance spectroscopy to quantify corrosion resistance, ensuring statistical significance (p < 0.05) through ANOVA .
- Reproducibility: Document synthesis protocols in detail, including electrolyte composition and substrate pretreatment, adhering to guidelines for supplementary material submission .
Q. What statistical methods are appropriate for analyzing discrepancies in catalytic activity data between Ni-rich and Pt-rich surfaces?
Methodological Answer:
- Data Normalization: Account for surface area differences using BET measurements. Apply multivariate regression to isolate variables like alloy composition vs. catalytic turnover frequency .
- Contradiction Resolution: Cross-validate results with in-situ FTIR or XPS to identify surface oxidation states influencing activity. Use funnel plots to detect publication bias in literature data .
Q. How can researchers optimize synthesis parameters for Ni-Pt nanoparticles to balance cost and performance in hydrogen evolution reactions (HER)?
Methodological Answer:
- Design of Experiments (DoE): Apply a factorial design to test variables (e.g., precursor ratios, reduction time). Measure HER overpotentials and compare against pure Pt benchmarks .
- Resource Feasibility: Prioritize low-cost solvents (e.g., ethanol/water mixtures) and scalable methods (e.g., solvothermal synthesis) while maintaining colloidal stability via zeta potential analysis .
Advanced Research Questions
Q. How do lattice strain and electronic effects in Ni-Pt core-shell structures influence oxygen reduction reaction (ORR) mechanisms?
Methodological Answer:
- Theoretical Framework: Integrate DFT calculations with experimental XAFS data to model strain-induced d-band shifts. Validate using CO stripping voltammetry to correlate adsorption energy with ORR activity .
- Controlled Testing: Synthesize core-shell variants with tunable shell thickness (1–5 nm) via seed-mediated growth. Compare mass activity (mA/mg Pt) and durability under accelerated stress tests (0.6–1.0 V vs. RHE) .
Q. What advanced characterization techniques resolve contradictions in intermetallic phase formation during Ni-Pt annealing?
Methodological Answer:
- Multi-Modal Analysis: Combine in-situ TEM (to track phase transitions) with synchrotron XRD (to monitor lattice parameter changes). Use Rietveld refinement to quantify phase fractions and identify metastable intermediates .
- Contradiction Mitigation: Apply the FINER framework to evaluate study feasibility—e.g., ensuring annealing atmospheres (H₂ vs. Ar) are consistent with literature protocols .
Q. How can researchers reconcile conflicting reports on Ni-Pt’s sulfur poisoning resistance in hydrocarbon reforming?
Methodological Answer:
- Mechanistic Studies: Perform operando DRIFTS to track sulfur adsorption sites on Ni-Pt surfaces. Compare with bulk-sensitive XANES to distinguish surface vs. bulk sulfide formation .
- Data Synthesis: Conduct a systematic review using PRISMA guidelines to aggregate datasets. Apply meta-regression to identify confounding variables (e.g., H₂S concentration, reaction temperature) .
Q. What methodologies enable the integration of Ni-Pt alloys into hybrid systems (e.g., with MOFs or graphene) for enhanced CO₂ reduction?
Methodological Answer:
- Hybrid Synthesis: Use atomic layer deposition (ALD) to deposit Ni-Pt on MOF-74 substrates. Characterize interfacial charge transfer via Kelvin probe force microscopy .
- Performance Metrics: Benchmark Faradaic efficiency against controls using GC-MS quantification of CO/CH₄ products. Assess long-term stability via chronoamperometry under industrial current densities (>100 mA/cm²) .
Methodological Best Practices
- Theoretical Alignment: Anchor studies in d-band theory or Sabatier principle to explain Ni-Pt’s catalytic behavior .
- Data Transparency: Share raw datasets (e.g., crystallographic files, voltammetry curves) in open repositories like Zenodo, adhering to FAIR principles .
- Ethical Replication: Cite prior Ni-Pt studies explicitly when adapting protocols, and report negative results to reduce publication bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
